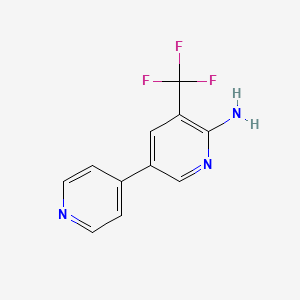
5-(吡啶-4-基)-3-(三氟甲基)吡啶-2-胺
描述
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, also known as TFMPP, is an organic compound that is widely used in scientific research as a tool to study the structure and function of proteins, enzymes, and other biological molecules. TFMPP is a small molecule that can be easily synthesized, and its properties make it an ideal tool for studying the biochemical and physiological effects of various compounds.
科学研究应用
合成方法
- Marangoni等人(2017年)开发了一种简单高效的方法,用于合成一系列N-取代的4-(三氟甲基)-5-(烷基-1-醇)-吡啶-2(1H)-亚胺,这些化合物与感兴趣的化学结构(Marangoni et al., 2017)密切相关。
抗癌应用
- Chavva等人(2013年)合成了新型烷基酰胺功能化的三氟甲基取代的吡唑并[3,4-b]吡啶衍生物,从与5-(吡啶-4-基)-3-(三氟甲基)吡啶-2-胺密切相关的化合物开始,并评估了它们的抗癌活性(Chavva et al., 2013)。
抗菌应用
- Bayrak等人(2009年)报道了从异烟酸酰肼出发合成新的1,2,4-三唑,并评估了它们的抗菌活性,利用了与感兴趣的化合物的衍生物(Bayrak et al., 2009)。
有机发光二极管(OLEDs)中的应用
- Chang等人(2013年)利用5-(吡啶-4-基)-3-(三氟甲基)吡啶-2-胺的衍生物合成了一类新型的杂环三价铱金属配合物,应用于高性能的天蓝色和白色发光OLEDs(Chang et al., 2013)。
除草剂中的光化学转化
- Wakeham等人(2021年)描述了类似于5-(吡啶-4-基)-3-(三氟甲基)吡啶-2-胺的化合物的氧化光环化反应,导致新型除草剂吡咯二吡啶的产生(Wakeham et al., 2021)。
合成新型含三氟甲基化合物
- Bonacorso等人(2010年)详细介绍了一种合成新型含三氟甲基化合物系列的方法,从结构与感兴趣的化合物相似的化合物开始(Bonacorso et al., 2010)。
光学和荧光性质
- Liang等人(2009年)研究了可溶性三((6-苯基-2-吡啶基)甲基)胺的结构、金属离子亲和性和荧光性质,这与感兴趣的化合物(Liang et al., 2009)结构相关。
属性
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLZGUUGPIHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




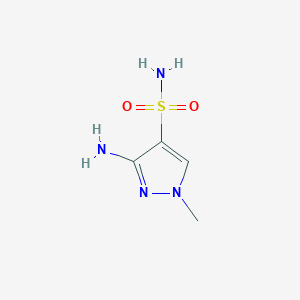
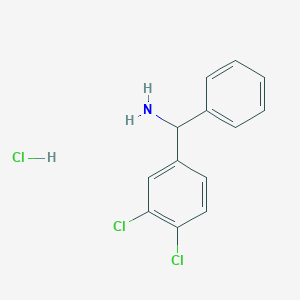

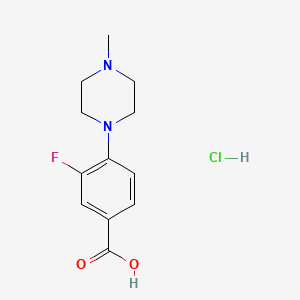

![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
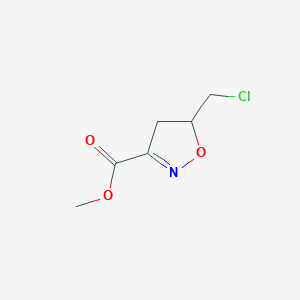
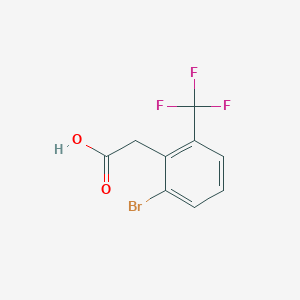
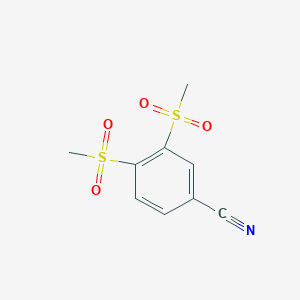
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)
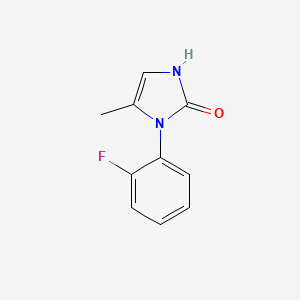
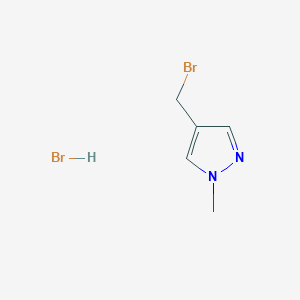
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)